4-Cyclopropanesulfonamido-3-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropanesulfonamido-3-methylbenzoic acid: is an organic compound characterized by the presence of a cyclopropane ring, a sulfonamide group, and a methylbenzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropanesulfonamido-3-methylbenzoic acid typically involves multiple stepsThe reaction conditions often include the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation and cyclopropanation processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyclopropanesulfonamido-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the aromatic ring, often using reagents like sodium hydroxide or halogenating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or halogenating agents in organic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 4-Cyclopropanesulfonamido-3-methylbenzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: In biological research, this compound can be used to study enzyme interactions and protein binding due to its sulfonamide group, which mimics natural substrates .
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, such as polymers and coatings, due to its stability and reactivity .
Wirkmechanismus
The mechanism of action of 4-Cyclopropanesulfonamido-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, leading to competitive inhibition. Additionally, the cyclopropane ring can enhance the binding affinity and specificity of the compound .
Vergleich Mit ähnlichen Verbindungen
4-Methylbenzoic acid: Lacks the sulfonamide and cyclopropane groups, making it less reactive in certain chemical reactions.
Cyclopropanesulfonamide: Contains the cyclopropane and sulfonamide groups but lacks the aromatic ring, affecting its overall stability and reactivity.
3-Methylbenzoic acid: Similar to 4-Methylbenzoic acid but with a different substitution pattern, leading to variations in chemical behavior.
Uniqueness: 4-Cyclopropanesulfonamido-3-methylbenzoic acid is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the cyclopropane ring, sulfonamide group, and methylbenzoic acid moiety allows for versatile applications and interactions that are not observed in simpler analogs .
Eigenschaften
Molekularformel |
C11H13NO4S |
---|---|
Molekulargewicht |
255.29 g/mol |
IUPAC-Name |
4-(cyclopropylsulfonylamino)-3-methylbenzoic acid |
InChI |
InChI=1S/C11H13NO4S/c1-7-6-8(11(13)14)2-5-10(7)12-17(15,16)9-3-4-9/h2,5-6,9,12H,3-4H2,1H3,(H,13,14) |
InChI-Schlüssel |
HWYXBFUSLBGLPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=O)O)NS(=O)(=O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.